Ridaifen G

Content Navigation

Ridaifen G is a multi-target probe for ER-independent, apoptosis-resistant cancer research. It engages calmodulin and hnRNP A2/B1, inducing caspase-independent atypical cell death. Key benefits: (i) Effective in ER-negative models where tamoxifen fails; (ii) Avoids caspase-dependent artifacts of Ridaifen B; (iii) Chemoselective core supports BODIPY labeling for imaging. Shipped ≥98% pure, in stock for global delivery.

Product Name

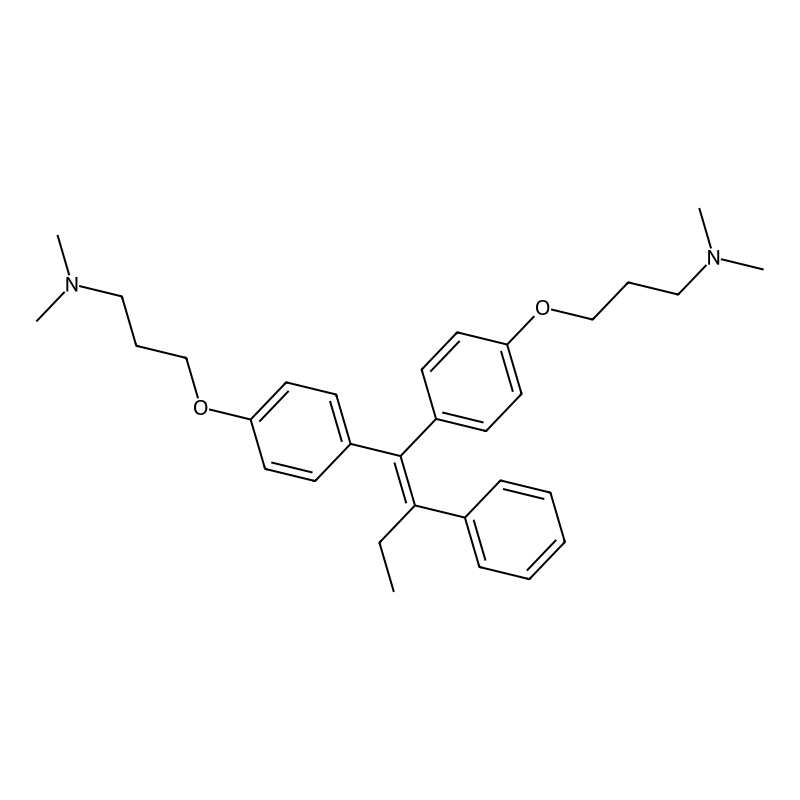

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

Ridaifen G is a synthetic triphenylethylene derivative and a novel tamoxifen analog engineered to overcome the limitations of traditional estrogen receptor (ER)-targeted therapies. Retaining the core structural scaffold of tamoxifen, Ridaifen G features specific side-chain modifications that fundamentally shift its binding profile, enabling potent growth-inhibitory activity across a broad spectrum of cancer cell lines regardless of their ER expression status [1]. In preclinical and in vitro research environments, it serves as a critical biochemical tool for investigating caspase-independent cell death, mitochondrial dysfunction, and multi-target signaling networks involving calmodulin (CaM) and heterogeneous nuclear ribonucleoproteins (hnRNP A2/B1). Its unique pharmacological profile makes it a highly sought-after compound for procurement in advanced oncology screening, combination therapy development, and studies targeting chemoresistant malignancies.

Research Fit

Substituting Ridaifen G with its parent compound, tamoxifen, or other ridaifen analogs like Ridaifen B, fundamentally compromises experimental validity in ER-independent models. While tamoxifen acts primarily as a selective estrogen receptor modulator (SERM), Ridaifen G operates through a distinct, multi-target mechanism that directly engages CaM, hnRNP A2/B1, and ZNF638, inducing caspase-independent atypical cell death [1]. In contrast, Ridaifen B typically triggers caspase-3-dependent apoptosis or Bcl-2-independent autophagy [2]. Utilizing standard tamoxifen in ER-negative cell line assays will yield false-negative growth inhibition results, while substituting with other ridaifens alters the specific cell death pathway being modeled. Consequently, precise procurement of Ridaifen G is mandatory for researchers specifically targeting the CaM/hnRNP A2/B1 axis or evaluating non-apoptotic, ER-independent tumor suppression.

Substitution Risk

References

- [1] Ikeda, K., et al. "Ridaifen G, tamoxifen analog, is a potent anticancer drug working through a combinatorial association with multiple cellular factors." Bioorganic & Medicinal Chemistry 23.18 (2015): 6118-6124.

- [2] Hasegawa, G., et al. "Anti-proliferative effect of ridaifen-B on hepatoma cells." Biomedical Reports 8.4 (2018): 365-371.

ER-Independent Growth Inhibition

Comparative screening against human cancer cell line panels demonstrates that Ridaifen G maintains potent growth-inhibitory activity in estrogen receptor-negative (ER-) models, whereas tamoxifen exhibits significantly reduced efficacy. While tamoxifen relies on competitive ER inhibition, Ridaifen G bypasses this requirement, showing high cytotoxicity across 39 distinct cell lines (JFCR39 panel) regardless of ER expression [1].

| Evidence Dimension | Growth inhibition in ER-negative cancer cell lines |

| Target Compound Data | Potent growth inhibition maintained across diverse cell lines |

| Comparator Or Baseline | Tamoxifen (Efficacy heavily dependent on ER expression) |

| Quantified Difference | Complete bypass of ER-dependency for cytotoxicity |

| Conditions | In vitro screening using the JFCR39 human cancer cell line panel |

Procurement of Ridaifen G is essential for laboratories modeling treatments for ER-negative or hormone-refractory cancers where standard SERMs fail.

Distinct CaM and hnRNP A2/B1 Binding

Phage display screening and chemical genetic analyses reveal that Ridaifen G possesses a unique target binding profile compared to standard triphenylethylene derivatives. Unlike tamoxifen, which selectively binds ER, Ridaifen G directly binds to calmodulin (CaM), heterogeneous nuclear ribonucleoproteins A2/B1 (hnRNP A2/B1), and zinc finger protein 638 (ZNF638) [1]. This multi-target engagement is responsible for its distinct downstream signaling modulation.

| Evidence Dimension | Primary protein targets |

| Target Compound Data | CaM, hnRNP A2/B1, and ZNF638 |

| Comparator Or Baseline | Tamoxifen (Estrogen Receptor / ER) |

| Quantified Difference | Complete shift in primary molecular targets despite shared structural backbone |

| Conditions | Phage display screen and gene expression profiling in 39 cancer cell lines |

Researchers investigating CaM or hnRNP A2/B1 signaling pathways must select Ridaifen G, as tamoxifen cannot serve as a functional probe for these targets.

Induction of Caspase-Independent Atypical Cell Death

Ridaifen G is distinguished from other ridaifen analogs by the specific cell death pathway it activates. While Ridaifen B induces classical caspase-3-dependent apoptosis in certain cell lines (e.g., Huh-7), Ridaifen G induces a caspase-independent atypical cell death associated with mitochondrial dysfunction [1]. This divergence in mechanism makes Ridaifen G uniquely suited for studying alternative cell death pathways in apoptosis-resistant cell lines.

| Evidence Dimension | Cell death pathway activation |

| Target Compound Data | Caspase-independent atypical cell death |

| Comparator Or Baseline | Ridaifen B (Caspase-3-dependent apoptosis) |

| Quantified Difference | Activation of orthogonal cell death mechanisms |

| Conditions | In vitro cell viability and caspase activation assays |

Selecting Ridaifen G over Ridaifen B is critical when designing assays intended to bypass traditional caspase-mediated apoptotic resistance in tumor models.

Precursor Chemoselective Deprotection

The synthesis and derivatization of the ridaifen scaffold (including Ridaifen G) rely on highly specific processability traits. During the removal of benzyl protecting groups via hydrogenolysis, the use of a palladium on carbon (10% Pd/C) catalyst results in selective debenzylation without reducing the critical carbon-carbon double bond of the triphenylethylene framework[1]. This chemoselectivity is driven by the compound's side-chain amines, which effectively poison the catalyst just enough to prevent over-reduction, ensuring the structural integrity of the active alkene.

| Evidence Dimension | Chemoselectivity during catalytic hydrogenolysis |

| Target Compound Data | Complete debenzylation with preservation of the C=C double bond |

| Comparator Or Baseline | Standard unpoisoned alkene reduction (complete loss of C=C bond) |

| Quantified Difference | Preservation of the essential triphenylethylene pharmacophore |

| Conditions | H2 atmosphere, 10% Pd/C catalyst with amino alkyl-tethered ridaifen precursors |

For scale-up engineers and medicinal chemists, this predictable chemoselectivity guarantees reproducible synthesis of Ridaifen G and prevents the costly loss of the active pharmacophore during late-stage deprotection.

Hormone-Refractory Cancer Screening

Because Ridaifen G bypasses the estrogen receptor to exert its cytotoxic effects, it is the optimal benchmark compound for high-throughput screening assays targeting ER-negative breast cancers and other hormone-refractory malignancies [1].

Chemical Probing of CaM and hnRNP A2/B1

Ridaifen G's unique binding affinity for CaM and hnRNP A2/B1 makes it a highly specific chemical probe for proteomics and signaling research. It is strictly preferred over tamoxifen for isolating the roles of these proteins in tumor growth and survival [2].

Caspase-Independent Cell Death Models

In research focusing on overcoming apoptosis resistance, Ridaifen G is utilized to induce and study caspase-independent atypical cell death linked to mitochondrial dysfunction, providing a vital alternative to standard apoptosis-inducing agents like Ridaifen B[3].

Tagged Molecular Probe Synthesis

The chemoselective stability of Ridaifen G's triphenylethylene core during catalytic deprotection allows it to serve as a reliable precursor for synthesizing fluorescently tagged derivatives (e.g., BODIPY conjugates) for intracellular localization studies [4].

Application Fit Matrix

References

- [1] Guo, W., et al. "Search for Novel Anti-tumor Agents from Ridaifens Using JFCR39, a Panel of Human Cancer Cell Lines." Biological and Pharmaceutical Bulletin 36.6 (2013): 1008-1016.

- [2] Ikeda, K., et al. "Ridaifen G, tamoxifen analog, is a potent anticancer drug working through a combinatorial association with multiple cellular factors." Bioorganic & Medicinal Chemistry 23.18 (2015): 6118-6124.

- [3] Hasegawa, G., et al. "Anti-proliferative effect of ridaifen-B on hepatoma cells." Biomedical Reports 8.4 (2018): 365-371.

- [4] Tsukuda, S., et al. "Synthesis of BODIPY FL-tethered ridaifen-B, RID-B-BODIPY, and its localization in cancer cells." Frontiers in Chemistry 12 (2024): 1444149.

XLogP3

Explore Compound Types